molecular formula C19H26N4O3 B306793 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide

2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide

Cat. No. B306793
M. Wt: 358.4 g/mol
InChI Key: YYBXBMHMPYLVTF-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide, also known as AZM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZM belongs to the class of hydrazide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide is not fully understood. However, it has been suggested that 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide exerts its anticancer effects by inducing apoptosis in cancer cells. 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been reported to have anti-inflammatory and antioxidant properties, which may also contribute to its anticancer effects.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations associated with the use of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide in lab experiments. For example, the mechanism of action of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide for therapeutic use.

Future Directions

There are several future directions for the research on 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide. One potential direction is to further investigate the mechanism of action of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide. This could help to identify new therapeutic applications for 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide and improve our understanding of its anticancer effects. Another direction is to study the potential use of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide in combination with other anticancer drugs. This could help to improve the efficacy of current cancer treatments and reduce the risk of drug resistance. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide for therapeutic use.

Synthesis Methods

2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been synthesized using several methods, including the reaction of 4-(4-morpholinyl)benzaldehyde with 2-azepanone in the presence of acetic acid and ethanol. Another method involves the reaction of 4-(4-morpholinyl)benzaldehyde with 2-azepanone in the presence of sodium hydroxide and ethanol. The final product is obtained after purification and recrystallization.

Scientific Research Applications

2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. 2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer.

properties

Product Name

2-(1-azepanyl)-N'-[4-(4-morpholinyl)benzylidene]-2-oxoacetohydrazide

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-2-oxoacetamide

InChI

InChI=1S/C19H26N4O3/c24-18(19(25)23-9-3-1-2-4-10-23)21-20-15-16-5-7-17(8-6-16)22-11-13-26-14-12-22/h5-8,15H,1-4,9-14H2,(H,21,24)/b20-15+

InChI Key

YYBXBMHMPYLVTF-HMMYKYKNSA-N

Isomeric SMILES

C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)N3CCOCC3

SMILES

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.